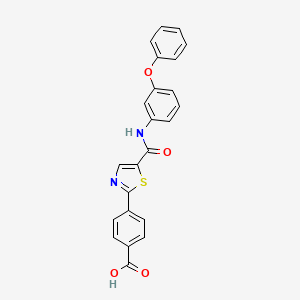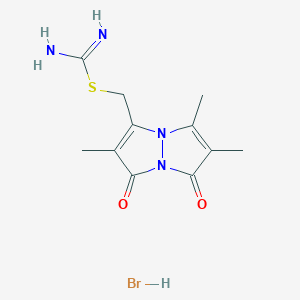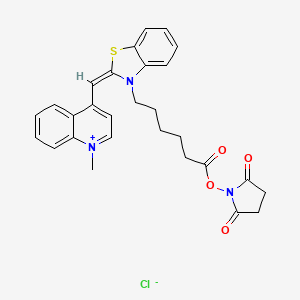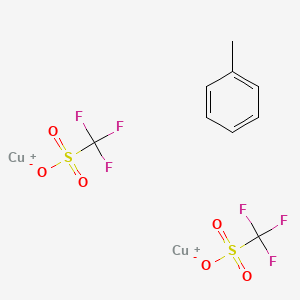
4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD31811586 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of MFCD31811586 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes: The synthetic routes for MFCD31811586 typically involve the use of organic solvents and catalysts to facilitate the reaction. The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions under controlled conditions. These reactions may include condensation, cyclization, and functional group transformations. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of MFCD31811586 is scaled up to meet commercial demands. This involves optimizing the synthetic routes to enhance efficiency and reduce costs. Industrial production methods may include the use of continuous flow reactors, which allow for the continuous synthesis of the compound, thereby increasing production rates and minimizing waste. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
MFCD31811586 undergoes various chemical reactions, each characterized by specific reagents and conditions. The types of reactions it undergoes include oxidation, reduction, and substitution.
Oxidation: Oxidation reactions involving MFCD31811586 typically require oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions result in the formation of oxidized derivatives, which may exhibit different chemical and physical properties compared to the parent compound.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from MFCD31811586. Common reducing agents used in these reactions include sodium borohydride and lithium aluminum hydride. The major products formed from reduction reactions are often more stable and less reactive than the original compound.
Substitution: Substitution reactions involve the replacement of one functional group in MFCD31811586 with another. These reactions can be facilitated by various reagents, such as halogens or nucleophiles, under specific conditions. The products of substitution reactions are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
MFCD31811586 has a wide range of applications in scientific research, spanning multiple disciplines.
Chemistry: In chemistry, MFCD31811586 is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it an ideal candidate for the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, MFCD31811586 is employed as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules allows researchers to investigate the underlying mechanisms of various biological phenomena.
Medicine: In the field of medicine, MFCD31811586 is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases. Additionally, its pharmacokinetic and pharmacodynamic properties are studied to understand its behavior in biological systems.
Industry: In industry, MFCD31811586 is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and environmental chemistry.
Mécanisme D'action
The mechanism of action of MFCD31811586 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical outcome.
Conclusion
MFCD31811586 is a compound of significant interest due to its unique properties and wide range of applications. From its synthesis and chemical reactions to its scientific research applications and mechanism of action, this compound continues to be a valuable subject of study in multiple fields. Its comparison with similar compounds further highlights its distinct characteristics, making it a compound worth exploring in greater detail.
Propriétés
Formule moléculaire |
C23H16N2O4S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-[5-[(3-phenoxyphenyl)carbamoyl]-1,3-thiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C23H16N2O4S/c26-21(20-14-24-22(30-20)15-9-11-16(12-10-15)23(27)28)25-17-5-4-8-19(13-17)29-18-6-2-1-3-7-18/h1-14H,(H,25,26)(H,27,28) |
Clé InChI |
XAQSQYGZKCIKEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CN=C(S3)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)

![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)


![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)

